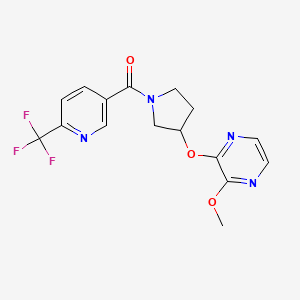
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” is a chemical compound. It is a derivative of benzenesulfonamide , a class of compounds known for their wide range of biological applications .
Chemical Reactions Analysis
Benzenesulfonamide derivatives, including “3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide”, may undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound is a benzenesulfonamide derivative, a class known for its pharmaceutical applications. Benzenesulfonamide derivatives have been explored for their potential in creating new medications due to their unique biological activities. For instance, they are investigated for their role in the synthesis of heterocycles, which are core structures in many drugs .
Anticancer Research
Specific derivatives of benzenesulfonamides, such as 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamides, have shown promise in anticancer research. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth, particularly in HeLa, HCT-116, and MCF-7 cell lines .
Apoptosis Induction
Continuing from the anticancer potential, certain benzenesulfonamide derivatives have been found to induce apoptosis in cancer cells. This is a critical mechanism for anticancer drugs as it triggers programmed cell death, which is essential in controlling cancer proliferation .
Metabolic Stability Studies
The metabolic stability of benzenesulfonamide derivatives is also a significant area of study. Understanding how these compounds metabolize in the human body can inform their development as drugs, ensuring they remain effective and safe for therapeutic use .
Synthesis of Fused Ring Systems
Benzenesulfonamide derivatives are valuable in synthetic chemistry for creating fused ring systems. These structures are prevalent in various natural and synthetic compounds with diverse biological and pharmacological activities .
Laboratory Synthesis and Rubber Production
The core structure of benzene, which is part of the benzenesulfonamide derivatives, is crucial in laboratory synthesis. It’s also used in industrial applications such as the production of rubber, showcasing the versatility of this compound beyond just pharmaceuticals .
Zukünftige Richtungen
The future directions for “3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide” and similar compounds could involve further exploration of their potential biological activities, such as their anticancer properties . More research is needed to fully understand their mechanisms of action and potential applications in medicine.
Wirkmechanismus
Target of Action
The primary target of 3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. It is overexpressed in many solid tumors .
Mode of Action
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide acts as an inhibitor of CA IX . By inhibiting CA IX, the compound interferes with the enzyme’s ability to maintain pH homeostasis within the tumor microenvironment, which is crucial for tumor cell survival and proliferation .
Biochemical Pathways
The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting CA IX, the compound disrupts this metabolic shift, leading to a decrease in tumor cell proliferation .
Result of Action
The compound has shown significant anti-proliferative activity against certain cancer cell lines . For instance, it has demonstrated a potent inhibitory effect against the triple-negative breast cancer cell line MDA-MB-231 and the breast cancer cell line MCF-7 . Moreover, it has been found to induce apoptosis in MDA-MB-231 cells .
Eigenschaften
IUPAC Name |
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-15(18,12-6-3-2-4-7-12)11-17-21(19,20)14-9-5-8-13(16)10-14/h2-10,17-18H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVLBCNFSUISKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Cl)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

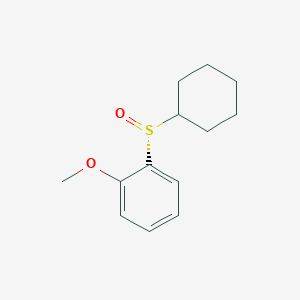

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B2886774.png)
![1,3-Dimethylpyrido[1,2-a]benzimidazole-4-carboxylic acid](/img/structure/B2886775.png)
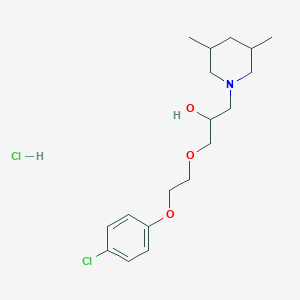

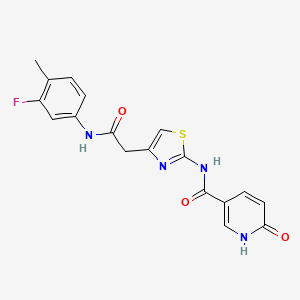
![5-(4-Chlorophenyl)-3-[(2-naphthyloxy)methyl]isoxazole](/img/structure/B2886781.png)
![4,7-Dimethyl-2-((1-(methylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2886782.png)
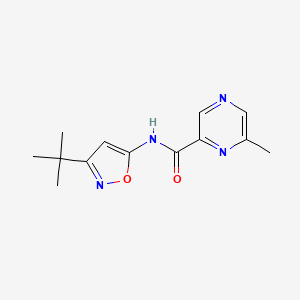
![N-[4-(phenylamino)phenyl]acetamide](/img/structure/B2886785.png)


